Bis(3-bromophenyl)methanone

Übersicht

Beschreibung

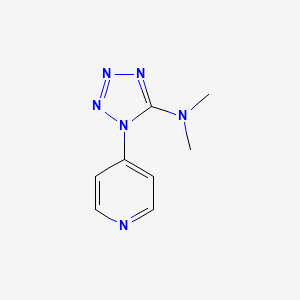

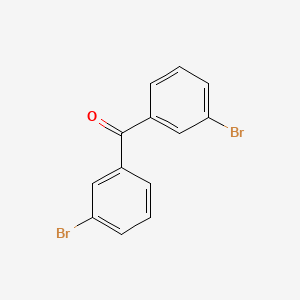

Bis(3-bromophenyl)methanone is an organic compound with the molecular formula C13H8Br2O . It is also known as 3,3’-Dibromobenzophenone . It is a ketone, which is a class of important organic synthesis intermediates .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The average mass is 340.010 Da and the monoisotopic mass is 337.894165 Da .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The melting point ranges from 144.0 to 148.0 degrees Celsius . The maximum absorption wavelength is 265 nm in CH2Cl2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Properties

Bis(3-bromophenyl)methanone and its derivatives have been explored for their antioxidant properties. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone led to the synthesis of various bromophenols with significant antioxidant and radical scavenging activities. These activities were compared to synthetic standard antioxidant compounds, showing that the synthesized bromophenols possess effective antioxidant power (Balaydın et al., 2010). Similarly, derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone demonstrated potent antioxidant activities, highlighting the potential of these compounds as promising molecules for antioxidant applications (Çetinkaya et al., 2012).

Photophysical Studies and Singlet Oxygen Generation

Halogenated squaraine dyes, including derivatives of this compound, have been synthesized and studied for their photophysical properties, including singlet oxygen generation. These studies reveal the potential of these compounds in photochemotherapeutic applications due to their photostability and efficient singlet oxygen generation (Ramaiah et al., 1997).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal properties of this compound derivatives. New series of bromophenols synthesized from corresponding phenol analogs with bromine showed inhibitory activity against Candida albicans isocitrate lyase, suggesting their potential as antimicrobial agents (Oh et al., 2010). Furthermore, Schiff base derivatives from reactions involving this compound have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities, highlighting the versatility of this compound in synthesizing compounds with potential pharmaceutical applications (Salehi et al., 2015).

Applications in Material Science

Additionally, this compound derivatives have been investigated in the context of material science, such as in the synthesis of thermally activated delayed fluorescent emitters and in the fabrication of memory devices. For example, bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone and related compounds have demonstrated high efficiency and blue emission color in TADF devices, showing the potential of this compound derivatives in advanced optoelectronic applications (Kim et al., 2016).

Wirkmechanismus

Target of Action

Bis(3-bromophenyl)methanone is a type of symmetrical difenylketone It’s known that many natural products and active pharmaceutical ingredients contain symmetrical difenylketone structures .

Mode of Action

It’s known that this compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could impact its metabolism and interactions with other drugs.

Result of Action

Given its physicochemical properties and the general activities of aryl-phenylketones , it’s likely to interact with various cellular targets, leading to a range of potential effects

Biochemische Analyse

Biochemical Properties

It is known that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are involved in the metabolism of various drugs and other xenobiotics.

Molecular Mechanism

It is known to interact with several cytochrome P450 enzymes, potentially affecting their activity

Metabolic Pathways

It is known to interact with several cytochrome P450 enzymes , which are involved in the metabolism of various substances

Eigenschaften

IUPAC Name |

bis(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)

![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)

![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)

![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)